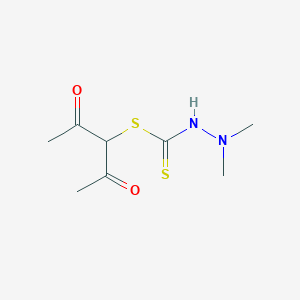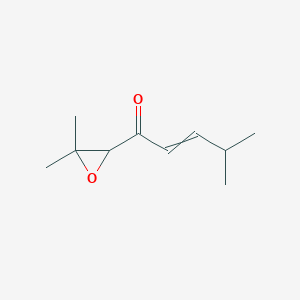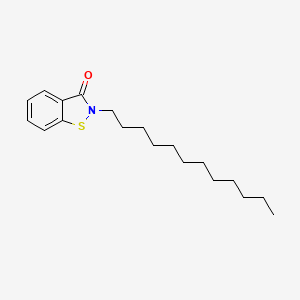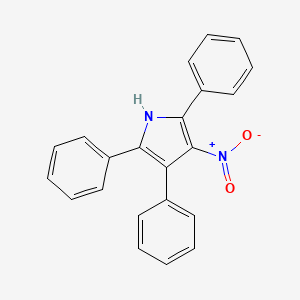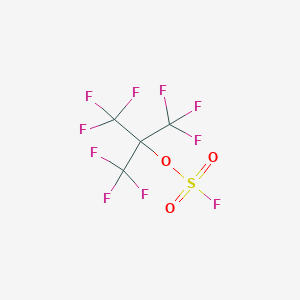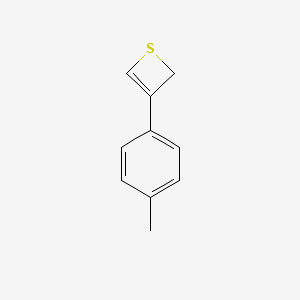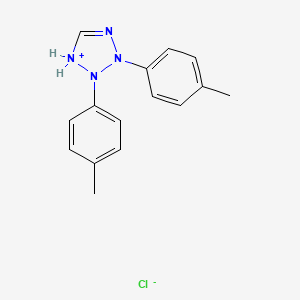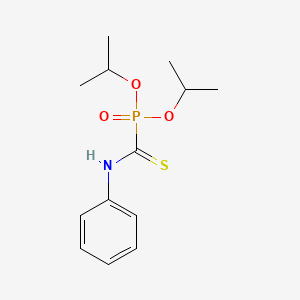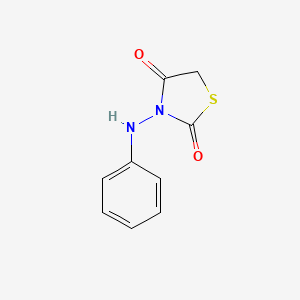
3-Anilino-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with aniline under specific conditions. One common method is the Knoevenagel condensation, where thiazolidine-2,4-dione reacts with aniline in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is stirred and cooled in an ice bath, followed by filtration and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of thiazolidine-2,4-dione derivatives often employs green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, enhancing yield and purity while reducing the use of hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
3-Anilino-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine-2,4-dione derivatives .
Wissenschaftliche Forschungsanwendungen
3-Anilino-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diabetes due to its hypoglycemic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The biological activity of 3-Anilino-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets. For instance, its hypoglycemic effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Additionally, its antimicrobial action involves the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
1,3,4-Oxadiazole Derivatives: These compounds also exhibit antimicrobial and antioxidant properties.
Spiropyrrolidine-Oxindole Derivatives: Known for their α-amylase inhibition activity
Uniqueness
3-Anilino-1,3-thiazolidine-2,4-dione stands out due to its unique combination of nitrogen and sulfur atoms, which contribute to its diverse biological activities. Its ability to activate PPAR-γ and inhibit Mur ligases makes it a valuable compound in both medicinal and industrial applications .
Eigenschaften
CAS-Nummer |
106046-05-3 |
|---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
3-anilino-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2S/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI-Schlüssel |
VNWGNRQWNVOUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

